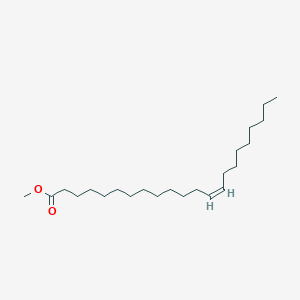

Methyl erucate

Description

Properties

IUPAC Name |

methyl (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNDJIBBPLNPOW-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051578 | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-34-9 | |

| Record name | Methyl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl erucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenoic acid, methyl ester, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-docos-13-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ERUCATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT8R52277S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Methyl Erucate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl erucate, the methyl ester of erucic acid, is a long-chain monounsaturated fatty acid with significant applications in the chemical and pharmaceutical industries. While not typically found in its esterified form in nature, its precursor, erucic acid, is abundant in the seed oils of various plants, primarily within the Brassicaceae family. This technical guide provides a comprehensive overview of the primary natural sources of erucic acid, detailed methodologies for its extraction and conversion to this compound, and protocols for its quantification.

Natural Sources and Erucic Acid Content

The primary natural sources of this compound are plants rich in erucic acid. The erucic acid is predominantly present as a component of triacylglycerols in the seed oil. This compound is then synthesized from this oil through transesterification. The Brassicaceae family is the most significant source of high-erucic acid oils.[1][2]

Quantitative Data on Erucic Acid Content

The following tables summarize the erucic acid content in the seed oils of various plant species. It is important to note that the erucic acid content can vary significantly depending on the plant variety, cultivation conditions, and genetic modifications.[3][4][5]

Table 1: Erucic Acid Content in Brassica Species

| Species | Common Name | Erucic Acid Content (% of total fatty acids) | References |

| Brassica napus (High Erucic Acid Varieties) | High Erucic Acid Rapeseed (HEAR) | 40 - 54% | [1][6] |

| Brassica juncea | Brown Mustard, Indian Mustard | 23.75 - 43.3% | [4][7] |

| Brassica rapa | Field Mustard, Turnip Rape | 24.89 - 48.15% | [4] |

| Brassica oleracea | Wild Cabbage, Broccoli | up to 50% | [4][5] |

| Brassica carinata | Ethiopian Mustard | 38.89 - 45.23% | [4][5] |

| Sinapis alba | White Mustard, Yellow Mustard | 28.0 - 53.2% | [3] |

Table 2: Erucic Acid Content in Other Plant Species

| Species | Common Name | Erucic Acid Content (% of total fatty acids) | References |

| Crambe abyssinica | Crambe, Abyssinian Mustard | 50 - 65% | [2][8] |

| Erysimum perofskianum | Afghan Wallflower | High concentrations (specific % varies) | |

| Tropaeolum majus | Garden Nasturtium | 75 - 80% (though oil content is low) | [5] |

| Lunaria annua | Honesty, Annual Honesty | High concentrations (specific % varies) | [5] |

Experimental Protocols

This section details the methodologies for the extraction of high-erucic acid oil from plant seeds, its subsequent conversion to this compound, and the analytical procedures for quantification.

Oil Extraction from Plant Seeds

Several methods can be employed for the extraction of oil from the seeds of Brassicaceae species. The choice of method depends on the scale of extraction, desired purity, and available equipment.

This is a classic and widely used method for exhaustive lipid extraction.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle, thimble.

-

Solvent: n-Hexane or petroleum ether.

-

Procedure:

-

Grind the seeds to a fine powder to increase the surface area for extraction.

-

Accurately weigh approximately 10-20 g of the ground seed material and place it into a cellulose thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane to about two-thirds of its volume and add a few boiling chips.

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point (60-70°C for n-hexane).

-

Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the oil.

-

After extraction, cool the apparatus and remove the round-bottom flask.

-

Evaporate the solvent from the extracted oil using a rotary evaporator under reduced pressure at 40°C.

-

The remaining substance is the crude high-erucic acid oil.

-

UAE is a more rapid and efficient alternative to conventional methods.

-

Apparatus: Ultrasonic bath or probe sonicator, flask.

-

Solvent: n-Hexane or a mixture of petroleum ether and acetone (1:1 v/v).

-

Procedure:

-

Place 5 g of finely ground seed material into a 250 mL flask.

-

Add the extraction solvent at a liquid-to-solid ratio of 10:1 (mL/g).

-

Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Apply ultrasound at a frequency of 20-40 kHz for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

After sonication, filter the mixture to separate the solid residue from the solvent containing the extracted oil.

-

Wash the residue with a small amount of fresh solvent to ensure complete recovery.

-

Evaporate the solvent from the combined filtrate using a rotary evaporator.

-

SFE with carbon dioxide is a green technology that yields high-purity oil without residual solvent.

-

Apparatus: Supercritical fluid extractor.

-

Solvent: Supercritical CO₂ (with or without a co-solvent like ethanol).

-

Procedure:

-

Grind the seeds and place them in the extraction vessel of the SFE system.

-

Pressurize and heat the CO₂ to its supercritical state (e.g., >73.8 bar and >31.1°C). Typical conditions for oilseed extraction are 300-400 bar and 40-60°C.

-

Pass the supercritical CO₂ through the seed material. The oil will dissolve in the supercritical fluid.

-

Depressurize the CO₂ in a separator vessel, causing the CO₂ to return to a gaseous state and the oil to precipitate.

-

Collect the solvent-free oil.

-

Conversion of Erucic Acid Oil to this compound (Transesterification)

The extracted oil, which is primarily composed of triacylglycerols, is converted to fatty acid methyl esters (FAMEs), including this compound, through a transesterification reaction.

This method is rapid and efficient for oils with low free fatty acid (FFA) content.

-

Reagents: Methanol, potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst, hexane.

-

Procedure:

-

Dissolve a known amount of catalyst (e.g., 1% w/w of oil) in methanol.

-

Heat the extracted oil to a specified reaction temperature (e.g., 60-65°C) in a reaction vessel equipped with a condenser and magnetic stirrer.

-

Add the methanolic catalyst solution to the heated oil (a typical molar ratio of methanol to oil is 6:1).

-

Stir the mixture vigorously for 1-2 hours at the reaction temperature.

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of FAMEs (biodiesel) and a lower layer of glycerol.

-

Separate the lower glycerol layer.

-

Wash the FAMEs layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing until the wash water is neutral.

-

Dry the FAMEs layer over anhydrous sodium sulfate and then filter.

-

Remove any residual water and methanol by evaporation under reduced pressure.

-

This method is suitable for oils with high FFA content, as it simultaneously esterifies FFAs and transesterifies triacylglycerols.

-

Reagents: Methanol, concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as a catalyst.

-

Procedure:

-

In a reaction flask, mix the extracted oil with methanol (e.g., a 9:1 molar ratio of methanol to oil).

-

Slowly add the acid catalyst (e.g., 1-2% v/w of oil).

-

Heat the mixture to 60-65°C under reflux with constant stirring for 2-4 hours.

-

After the reaction, cool the mixture and transfer it to a separatory funnel.

-

Add n-hexane to extract the FAMEs and then add water to wash and remove the catalyst and excess methanol.

-

Separate the upper organic layer containing the FAMEs.

-

Wash the organic layer with a dilute sodium bicarbonate solution and then with deionized water until neutral.

-

Dry the FAMEs layer over anhydrous sodium sulfate and evaporate the solvent.

-

Quantitative Analysis of this compound by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for the quantification of FAMEs.

-

Sample Preparation:

-

Dilute the prepared FAMEs sample in a suitable solvent (e.g., hexane or isooctane) to a concentration of approximately 10-20 mg/mL.

-

If an internal standard is used for quantification (e.g., methyl heptadecanoate), add a known amount to the sample before dilution.

-

-

GC-FID Conditions:

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

-

Column: A polar capillary column is required for the separation of FAMEs. Commonly used columns include those with a stationary phase of polyethylene glycol (e.g., DB-WAX, Omegawax) or biscyanopropyl polysiloxane (e.g., Rt-2560, SP-2560). A typical column dimension is 30-100 m length x 0.25 mm internal diameter x 0.20-0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1 to 100:1. Injector temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might be:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 5°C/min, hold for 10-20 minutes.

-

-

Detector: Flame Ionization Detector (FID). Detector temperature: 260-280°C.

-

-

Quantification:

-

Inject a known volume (e.g., 1 µL) of the sample into the GC.

-

Identify the this compound peak based on its retention time by comparing it to a certified reference standard.

-

The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a this compound standard or by using the internal standard method. The percentage of this compound is calculated as a relative percentage of the total FAMEs.

-

Mandatory Visualizations

Experimental Workflows

Caption: General workflow for the production and quantification of this compound from natural sources.

Base-Catalyzed Transesterification Pathway

Caption: Simplified reaction pathway for base-catalyzed transesterification of triacylglycerols.

Biosynthesis of Erucic Acid

Caption: Biosynthetic pathway of erucic acid from oleoyl-CoA in plants.[9]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 3. Quantitative determination of oil content in small quantity of oilseed rape by ultrasound-assisted extraction combined with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

- 5. openreviewhub.org [openreviewhub.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. agilent.com [agilent.com]

- 8. s4science.at [s4science.at]

- 9. White Mustard (Sinapis alba L.) Oil in Biodiesel Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Erucate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This guide provides a comprehensive overview of Methyl Erucate, including its chemical identity, physical properties, and relevant biological context.

Chemical Identity and Synonyms

CAS Number: 1120-34-9[1][2][3][4][5][6][7]

This compound is the methyl ester of erucic acid, a monounsaturated omega-9 fatty acid.[5] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Primary Synonyms:

Other Identified Synonyms:

-

(Z)-Erucic acid methyl ester[5]

-

13-Docosenoic acid, methyl ester, (Z)-

-

Agnique ME 22U[5]

-

C22:1

-

C22:1 n9 cis

-

cis-13-Docosenoic acid methyl ester

-

Erucato di metile

-

Méthyl érucate

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C23H44O2 | [2][5][6] |

| Molecular Weight | 352.59 g/mol | [2][5][6] |

| Appearance | Liquid | [2][5] |

| Melting Point | -1.16 to 1.20 °C | [2][3][5] |

| Boiling Point | 221-222 °C at 5 Torr; 172-175 °C at 0.2 mm Hg | [2][3][5] |

| Density | 0.870 g/mL at 20 °C | [2][3][5] |

| Refractive Index | 1.456 at 20 °C | [2] |

| Flash Point | 33 °C | [2][5] |

| Solubility | DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 100 mg/ml; PBS (pH 7.2): 0.15 mg/ml | [2] |

| LogP | 9.320 | [2] |

Experimental Protocols

General Protocol for Transesterification of Erucic Acid-Rich Oil

This method is commonly employed for biodiesel production and can be adapted for laboratory-scale synthesis.

Materials:

-

Erucic acid-rich oil (e.g., high-erucic acid rapeseed oil)

-

Methanol (CH3OH)

-

Alkali catalyst (e.g., potassium hydroxide - KOH or sodium hydroxide - NaOH)

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Catalyst Preparation: Dissolve the alkali catalyst (e.g., 1% w/w of oil) in methanol. This reaction is exothermic and should be handled with care.

-

Reaction Setup: Heat the erucic acid-rich oil in the reaction flask to the desired reaction temperature (typically 55-65°C).

-

Transesterification Reaction: Add the methoxide solution to the heated oil while stirring vigorously. Continue the reaction under reflux for a specified period (e.g., 30-90 minutes).

-

Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

-

Washing: Separate and wash the methyl ester layer with warm water to remove any residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.

-

Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

-

Purification: The resulting this compound can be further purified by distillation under reduced pressure.

General Protocol for Acid-Catalyzed Esterification of Erucic Acid

This method is suitable for starting materials with high free fatty acid content.

Materials:

-

Erucic acid

-

Methanol

-

Acid catalyst (e.g., sulfuric acid - H2SO4)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Reaction Mixture: Combine erucic acid, an excess of methanol, and the acid catalyst (e.g., 1-2% w/w of erucic acid) in the reaction flask.

-

Reaction: Heat the mixture to reflux temperature with constant stirring. The reaction time will vary depending on the desired conversion.

-

Work-up: After cooling, the excess methanol can be removed by rotary evaporation. The remaining mixture can be dissolved in a non-polar solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Drying and Purification: The organic layer is then dried and the this compound purified, typically by distillation.

Biological Context and Signaling Pathways

This compound, as a fatty acid methyl ester, is primarily involved in lipid metabolism. While specific signaling pathways directly initiated by this compound are not extensively detailed in the available literature, its metabolic fate is intertwined with fundamental cellular energy regulation, particularly fatty acid β-oxidation and the signaling networks that control this process, such as those involving PPAR and AMPK.

Fatty Acid β-Oxidation

Fatty acids are a major source of energy for many cells. They are broken down in the mitochondria through a process called β-oxidation. This process sequentially cleaves two-carbon units from the fatty acyl-CoA molecule, producing acetyl-CoA, FADH2, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further ATP.

Caption: Overview of the fatty acid β-oxidation pathway.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[8] PPARα, in particular, is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[9] While direct activation of PPARs by this compound has not been explicitly demonstrated, as a fatty acid derivative, its metabolic products can influence PPAR activity.

Caption: Simplified PPAR signaling pathway in metabolic regulation.

AMP-Activated Protein Kinase (AMPK)

AMPK is a cellular energy sensor that is activated when the ratio of AMP to ATP increases, indicating a low energy state.[10][11] Once activated, AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation, and inhibits anabolic pathways that consume ATP.[10][11][12] The metabolism of fatty acids like erucic acid can influence the cellular energy status and thereby modulate AMPK activity.

Caption: The role of AMPK as a cellular energy sensor.

Analytical Methods

The primary analytical method for the quantification of this compound is gas chromatography (GC), often coupled with mass spectrometry (GC-MS).[1] For the analysis of erucic acid in various matrices, it is typically first converted to its methyl ester, this compound, prior to GC analysis.[1] This derivatization process improves the volatility and thermal stability of the analyte, making it suitable for GC.

References

- 1. researchgate.net [researchgate.net]

- 2. dducollegedu.ac.in [dducollegedu.ac.in]

- 3. digital.csic.es [digital.csic.es]

- 4. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Natural AMPK Activators in Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of AMP-activated protein kinase by natural and synthetic activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis [mdpi.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Methyl Erucate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl erucate, the methyl ester of the monounsaturated omega-9 fatty acid erucic acid, is a compound of significant interest due to its association with the well-documented cardiotoxic effects of its parent fatty acid. While research directly investigating the biological activities of this compound is limited, its metabolic conversion to erucic acid in vivo suggests a shared toxicological profile, primarily characterized by myocardial lipidosis and cardiac fibrosis. This technical guide provides a comprehensive overview of the known biological significance of this compound, drawing heavily on the extensive research conducted on erucic acid. It details the pathological effects on cardiac tissue, summarizes key quantitative data from relevant studies, and provides detailed experimental protocols for investigating the effects of long-chain fatty acid methyl esters. Furthermore, this guide illustrates the logical workflow for investigating the toxicological effects of this compound.

Introduction

This compound (cis-13-docosenoic acid methyl ester) is a fatty acid methyl ester (FAME) derived from erucic acid, a very-long-chain fatty acid predominantly found in rapeseed and mustard oils. While this compound itself has applications in various industries, its biological significance is intrinsically linked to its hydrolysis to erucic acid within the body. High dietary intake of oils rich in erucic acid has been associated with adverse cardiac effects in animal models, leading to regulations on the erucic acid content in edible oils. Understanding the biological impact of this compound is therefore crucial for assessing the safety of products containing this compound and for the development of potential therapeutic interventions for related toxicities.

Pathophysiological Effects: The Cardiotoxicity of Erucic Acid

The primary biological concern associated with this compound is its potential to induce myocardial lipidosis, a condition characterized by the abnormal accumulation of lipids, particularly triglycerides, within the heart muscle cells. This effect is well-documented for its parent compound, erucic acid.

Myocardial Lipidosis

Studies in rats have shown that diets rich in erucic acid lead to a rapid and significant increase in the lipid content of the heart. This is attributed to the slow rate of β-oxidation of erucic acid by cardiac mitochondria compared to other fatty acids like oleic acid. The inefficient metabolism leads to an accumulation of erucic acid and its incorporation into triglycerides, which are stored as lipid droplets within the cardiomyocytes. While this lipidosis can be reversible, chronic exposure can lead to more severe cardiac pathologies.

Myocardial Fibrosis

Prolonged intake of high levels of erucic acid has been linked to the development of myocardial fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins in the heart tissue. This scarring can stiffen the heart muscle, impair its contractile function, and ultimately lead to heart failure.

Quantitative Data from In Vivo Studies

The following table summarizes key quantitative findings from studies on the effects of erucic acid in rats. It is important to note that these studies used erucic acid or oils containing erucic acid, not this compound directly. The data is presented here based on the likely in vivo conversion of this compound to erucic acid.

| Parameter | Animal Model | Dosage/Treatment | Duration | Key Findings | Reference |

| Myocardial Lipid Content | Male Sprague-Dawley Rats | Diet with 22.1% calories from high-erucic acid rapeseed oil | 1 week | Significant increase in cardiac triglycerides. | [1](--INVALID-LINK--) |

| Myocardial Lesions | Male Sprague-Dawley Rats | Diets containing 5.4% free erucic acid | 16 weeks | Increased incidence and severity of cardiac lesions. | [2](--INVALID-LINK--) |

| Cardiac Erucic Acid Levels | Male Rats | Diets with rendered pig fat containing 5.6% erucic acid | 16 weeks | No significant difference in heart erucic acid levels compared to diets with Span rapeseed oil. | [2](--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects. These are generalized protocols that can be adapted for specific research questions.

In Vivo Study: Assessment of Cardiotoxicity in Rats

This protocol describes a typical in vivo study to evaluate the cardiotoxic effects of orally administered this compound in a rat model.

Objective: To determine the effect of this compound on cardiac lipid accumulation and fibrosis in rats.

Materials:

-

Male Sprague-Dawley rats (8 weeks old)

-

This compound

-

Vehicle (e.g., corn oil)

-

Oral gavage needles (18-20 gauge)

-

Standard rat chow

-

Histology equipment (microtome, slides, etc.)

-

Oil Red O stain

-

Masson's trichrome stain

-

GC-MS equipment for lipid analysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week before the start of the experiment.

-

Group Allocation: Randomly divide the rats into three groups (n=10 per group):

-

Control Group: Receive vehicle (corn oil) only.

-

Low-Dose Group: Receive a low dose of this compound (e.g., 1 g/kg body weight) in vehicle.

-

High-Dose Group: Receive a high dose of this compound (e.g., 5 g/kg body weight) in vehicle.

-

-

Administration: Administer the test substance daily via oral gavage for a period of 8 weeks.[3][4][5]

-

Monitoring: Monitor the animals daily for any signs of toxicity. Record body weights weekly.

-

Tissue Collection: At the end of the 8-week period, euthanize the animals and collect the hearts.

-

Histological Analysis:

-

Fix a portion of the heart tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and section.

-

For lipid accumulation, prepare frozen sections and stain with Oil Red O.

-

For fibrosis, stain paraffin sections with Masson's trichrome.

-

-

Lipid Analysis by GC-MS:

In Vitro Study: Cytotoxicity and Lipid Accumulation in Cardiomyocytes

This protocol outlines an in vitro experiment to assess the direct effects of this compound on cardiomyocytes.

Objective: To determine the cytotoxicity of this compound and its effect on lipid accumulation in a cardiomyocyte cell line (e.g., H9c2).

Materials:

-

H9c2 rat cardiomyocyte cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

This compound

-

Vehicle (e.g., ethanol or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Oil Red O stain

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

MTT Assay for Cytotoxicity:

-

Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) for 24 and 48 hours. Include a vehicle control.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[9][10][11][12]

-

-

Oil Red O Staining for Lipid Accumulation:

-

Seed H9c2 cells on coverslips in a 24-well plate.

-

Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) for 48 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Oil Red O solution.

-

Counterstain the nuclei with hematoxylin.

-

Mount the coverslips on slides and visualize the lipid droplets under a microscope.[1][2][13][14][15]

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways activated by this compound have not been elucidated, a logical workflow for investigating its potential mechanisms of action can be proposed. This workflow would focus on pathways known to be involved in lipid metabolism and cellular stress responses.

References

- 1. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. iacuc.wsu.edu [iacuc.wsu.edu]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. ouv.vt.edu [ouv.vt.edu]

- 6. ez.restek.com [ez.restek.com]

- 7. mdpi.com [mdpi.com]

- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. scribd.com [scribd.com]

- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

Core Data Presentation: Solubility of Methyl Erucate and Analogs

An In-depth Technical Guide on the Solubility of Methyl Erucate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally similar long-chain fatty acid methyl esters, such as methyl stearate, methyl oleate, and methyl behenate, to provide reasonable estimations. This information is crucial for professionals in research and drug development who utilize this compound in their work.

The following table summarizes the available and estimated solubility data for this compound and its structural analogs in a range of common organic solvents. It is important to note that where direct data for this compound is unavailable, estimations are based on the solubility of fatty acid methyl esters with similar chain lengths and saturation levels.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Data Type |

| This compound | Dimethylformamide (DMF) | Not Specified | 10 | Reported[1][2] |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | 10 | Reported[1][2] |

| This compound | Ethanol | Not Specified | 10 | Reported[1][2] |

| This compound | Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 0.015 | Reported[1][2] |

| Methyl Stearate | Toluene | 20 | ~23 | Experimental[1][3] |

| Methyl Stearate | Toluene | 10 | ~15 | Experimental[1][3] |

| Methyl Stearate | Kerosene | 20 | ~25 | Experimental[1][3] |

| Methyl Stearate | Kerosene | 10 | ~17 | Experimental[1][3] |

| Methyl Stearate | Dodecane | 20 | ~20 | Experimental[1][3] |

| Methyl Stearate | Dodecane | 10 | ~12 | Experimental[1][3] |

| Methyl Behenate | Ethanol | 25 | 0.44 | Experimental[4][5] |

| Methyl Behenate | Methanol | 25 | 0.65 | Experimental[4] |

| Methyl Behenate | Isopropanol | 25 | 0.64 | Experimental[4] |

| Methyl Oleate | Ethanol | Room Temperature | Miscible | Qualitative[6][7][8] |

| Methyl Oleate | Ether | Room Temperature | Miscible | Qualitative[6][7] |

| Methyl Oleate | Chloroform | Room Temperature | Soluble | Qualitative[6][9] |

| This compound | Hexane | Room Temperature | Estimated: Highly Soluble | Estimation |

| This compound | Acetone | Room Temperature | Estimated: Soluble | Estimation |

| This compound | Methanol | Room Temperature | Estimated: Soluble | Estimation |

| This compound | Isopropanol | Room Temperature | Estimated: Soluble | Estimation |

| This compound | Ethyl Acetate | Room Temperature | Estimated: Soluble | Estimation |

| This compound | Toluene | Room Temperature | Estimated: Highly Soluble | Estimation |

Note on Estimations: The solubility of this compound in hexane, acetone, methanol, isopropanol, ethyl acetate, and toluene is estimated to be high, given that it is a long-chain fatty acid methyl ester. These esters are generally soluble in a range of organic solvents, with solubility influenced by solvent polarity and temperature.[3][10][11] Nonpolar solvents like hexane and toluene are expected to be excellent solvents for the nonpolar hydrocarbon chain of this compound. Polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like ethanol, methanol, and isopropanol are also expected to be effective solvents.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used, reliable technique for determining the solubility of a solid compound in a liquid solvent.[12][13][14] The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled water bath or incubator

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Vortex mixer or magnetic stirrer

-

Drying oven or vacuum desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent at a specific temperature. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum desiccator can also be used.

-

Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dry this compound residue on the analytical balance.

-

3. Calculation of Solubility:

-

Mass of the solvent: Subtract the mass of the dry this compound from the mass of the saturated solution.

-

Solubility: Express the solubility as grams of this compound per 100 grams of solvent using the following formula:

-

Solubility ( g/100g solvent) = (Mass of this compound / Mass of solvent) x 100

-

4. Data Validation:

-

Repeat the experiment at least three times to ensure the reproducibility of the results.

-

The average and standard deviation of the solubility values should be reported.

Visualizations

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Key Factors Affecting the Solubility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. japsonline.com [japsonline.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. scent.vn [scent.vn]

- 5. Methyl behenate | C23H46O2 | CID 13584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl Oleate | 112-62-9 [chemicalbook.com]

- 8. CAS 112-62-9: Methyl oleate | CymitQuimica [cymitquimica.com]

- 9. Page loading... [guidechem.com]

- 10. Solubilities of fatty acids and derivatives in acetone | Zendy [zendy.io]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. researchgate.net [researchgate.net]

Commercial Production of Methyl Erucate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl erucate, a mono-unsaturated omega-9 fatty acid methyl ester, is a valuable chemical intermediate with applications in the manufacturing of surfactants, lubricants, and pharmaceuticals, most notably as a precursor to erucamide. This technical guide provides an in-depth overview of the primary commercial methods for its production. The core focus is on the transesterification of high-erucic acid oils and the direct acid-catalyzed esterification of erucic acid. This document details the experimental protocols, presents quantitative data for process optimization, and illustrates the key chemical pathways and workflows through diagrams.

Introduction

Erucic acid (cis-13-docosenoic acid) is predominantly sourced from high-erucic acid rapeseed (HEAR) oil, where it can constitute over 50% of the total fatty acid content. The conversion of this triglyceride-bound erucic acid or free erucic acid into its methyl ester, this compound, is a critical step for its subsequent industrial applications. The two primary commercial routes for this compound production are:

-

Transesterification: The reaction of high-erucic acid triglycerides with methanol in the presence of a catalyst.

-

Esterification: The direct reaction of erucic acid with methanol, typically catalyzed by an acid.

This guide will delve into the technical specifics of both methods, providing a comparative analysis of their process parameters and outcomes.

Production via Transesterification of High-Erucic Acid Rapeseed (HEAR) Oil

Transesterification is the most common commercial method for producing fatty acid methyl esters (FAMEs), including this compound, often as part of biodiesel production from which this compound is then separated.

Chemical Reaction

The transesterification process involves the reaction of triglycerides with an alcohol, typically methanol, in the presence of a catalyst to yield fatty acid methyl esters and glycerol.

Quantitative Data for Transesterification

The efficiency of the transesterification reaction is highly dependent on several key parameters. The following table summarizes typical conditions for commercial and pilot-scale production.

| Parameter | Value Range | Catalyst | Notes |

| Methanol to Oil Molar Ratio | 6:1 to 15:1 | Base (e.g., KOH, NaOH) | A higher excess of methanol shifts the equilibrium towards the products, increasing the yield. |

| Catalyst Concentration | 0.2% to 1.0% w/w of oil | Base (e.g., KOH, NaOH) | Higher concentrations can lead to soap formation, complicating purification. |

| Reaction Temperature | 25°C to 65°C | Base (e.g., KOH, NaOH) | Typically conducted near the boiling point of methanol at atmospheric pressure. |

| Reaction Time | 30 to 90 minutes | Base (e.g., KOH, NaOH) | Shorter reaction times can be achieved with enhanced mixing, such as through hydrodynamic cavitation.[1] |

| Conversion Rate | >94% | Base (e.g., KOH, NaOH) | High conversion rates are achievable under optimized conditions.[1] |

Experimental Protocol: Pilot-Scale Transesterification

-

Pre-treatment of HEAR Oil: The raw HEAR oil is filtered to remove any solid impurities. If the free fatty acid (FFA) content is high (>1%), a pre-esterification step with an acid catalyst is recommended to prevent soap formation.

-

Catalyst Preparation: A solution of potassium hydroxide (KOH) in methanol is prepared. For instance, for a 6:1 methanol-to-oil molar ratio and 1.0% w/w catalyst concentration, the required amount of KOH is dissolved in methanol with stirring.

-

Reaction: The HEAR oil is preheated to the desired reaction temperature (e.g., 60°C) in a stirred-tank reactor. The methanolic KOH solution is then added to the reactor. The mixture is vigorously agitated for the specified reaction time (e.g., 60 minutes).

-

Phase Separation: After the reaction is complete, the agitation is stopped, and the mixture is allowed to settle. Two distinct layers will form: an upper layer of the FAME mixture (containing this compound) and a lower layer of glycerol.

-

Glycerol Removal: The glycerol layer is drained from the bottom of the reactor.

-

Washing: The FAME layer is washed with warm, slightly acidified water to remove any residual catalyst, soaps, and free glycerol. This is typically followed by a final wash with warm water until the wash water is neutral.

-

Drying: The washed FAME mixture is dried under vacuum to remove any residual water.

Production via Direct Esterification of Erucic Acid

Direct esterification is a viable alternative, particularly when purified erucic acid is the starting material.

Chemical Reaction

This process involves the reaction of a carboxylic acid (erucic acid) with an alcohol (methanol) in the presence of an acid catalyst to form an ester (this compound) and water.

Quantitative Data for Esterification

| Parameter | Value Range | Catalyst | Notes |

| Methanol to Erucic Acid Molar Ratio | 5:1 to 30:1 | Acid (e.g., H₂SO₄) | A large excess of methanol is used to drive the reaction to completion. |

| Catalyst Concentration | 0.15% to 2.0% w/w of erucic acid | Acid (e.g., H₂SO₄) | Higher concentrations increase the reaction rate but can also lead to side reactions and corrosion. |

| Reaction Temperature | 60°C to 100°C | Acid (e.g., H₂SO₄) | The reaction is often carried out at the reflux temperature of methanol. |

| Reaction Time | 1 to 4 hours | Acid (e.g., H₂SO₄) | Reaction time is dependent on temperature, catalyst concentration, and molar ratio. |

| Conversion Rate | >95% | Acid (e.g., H₂SO₄) | High conversion is achievable, especially with the removal of water. |

Experimental Protocol: Lab-Scale Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, erucic acid is dissolved in an excess of methanol (e.g., a 20:1 molar ratio).

-

Catalyst Addition: Concentrated sulfuric acid (e.g., 1% w/w of erucic acid) is slowly added to the mixture while stirring.

-

Reaction: The mixture is heated to reflux (approximately 65°C) and maintained at this temperature with continuous stirring for the desired reaction time (e.g., 2 hours). The progress of the reaction can be monitored by measuring the acid value of the mixture.

-

Neutralization: After the reaction, the mixture is cooled to room temperature and neutralized with a weak base, such as a sodium bicarbonate solution, to quench the acid catalyst.

-

Extraction: The this compound is extracted from the aqueous layer using a non-polar solvent like hexane.

-

Washing: The organic layer is washed with water to remove any remaining salts and methanol.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound

Regardless of the production method, the crude product is a mixture of various fatty acid methyl esters. The purification of this compound to a high degree of purity is typically achieved through vacuum fractional distillation.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a packed distillation column (e.g., with structured packing to provide a large surface area for vapor-liquid contact), a condenser, and collection flasks is assembled.

-

Distillation: The crude FAME mixture is charged into the distillation flask. A vacuum is applied (e.g., 1-10 mmHg) to lower the boiling points of the FAMEs and prevent thermal degradation.

-

Fraction Collection: The mixture is heated, and different FAME fractions are collected at different temperature ranges. This compound, having a higher boiling point than shorter-chain FAMEs, will be collected in a later fraction. The exact temperature for collecting the this compound fraction depends on the operating pressure.

-

Purity Analysis: The purity of the collected fractions is analyzed using gas chromatography (GC). Fractions with the desired purity of this compound are combined.

Quantitative Data for Vacuum Fractional Distillation

| Parameter | Value Range | Notes |

| Operating Pressure | 1 to 10 mmHg | Lower pressure reduces the boiling points and minimizes thermal decomposition. |

| Temperature Range for this compound Fraction | ~220-240°C at ~5 mmHg | This is an approximate range and will vary with the specific operating pressure and the composition of the FAME mixture. |

| Achievable Purity | >95% | The purity is dependent on the efficiency of the distillation column (number of theoretical plates) and the reflux ratio. |

Overall Production Workflow

The following diagram illustrates the general workflow for the commercial production of this compound from HEAR oil.

Conclusion

The commercial production of this compound is a well-established process, with transesterification of high-erucic acid rapeseed oil being the predominant method. Direct esterification of erucic acid offers an alternative route, particularly for higher purity starting materials. The optimization of reaction conditions, including catalyst selection and concentration, reactant molar ratios, temperature, and reaction time, is crucial for achieving high yields and minimizing side reactions. Subsequent purification by vacuum fractional distillation is essential for obtaining high-purity this compound suitable for its various industrial applications. This guide provides the foundational technical knowledge for researchers and professionals involved in the synthesis and utilization of this important chemical intermediate.

References

The Role of Methyl Erucate in Fatty Acid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl erucate, the methyl ester of erucic acid (cis-13-docosenoic acid), is a long-chain monounsaturated fatty acid with significant implications for fatty acid metabolism. While research often focuses on its parent compound, erucic acid, it is understood that this compound, upon entering biological systems, is hydrolyzed to release erucic acid, which then participates in various metabolic pathways. This guide provides a comprehensive overview of the metabolic fate of erucic acid, its impact on mitochondrial and peroxisomal β-oxidation, and the signaling pathways it influences. The information presented is primarily based on studies of erucic acid, with the metabolic activities of this compound being inferred from the actions of its constituent fatty acid.

Introduction to this compound and Erucic Acid

This compound is a fatty acid methyl ester (FAME) with the chemical formula C23H44O2.[1][2][3] It is derived from erucic acid, a 22-carbon omega-9 fatty acid naturally found in high concentrations in the oils of plants from the Brassicaceae family, such as rapeseed and mustard.[4] The metabolism and physiological effects of this compound are intrinsically linked to the biochemistry of erucic acid.

Metabolic Fate of Erucic Acid

Erucic acid is produced through the elongation of oleic acid.[4] Once ingested and absorbed, erucic acid undergoes metabolic processing primarily in the liver. Due to its very-long-chain fatty acid (VLCFA) nature, its initial breakdown occurs in peroxisomes.

Peroxisomal β-Oxidation

Erucic acid is a preferred substrate for the peroxisomal β-oxidation system.[5][6] This pathway shortens the long carbon chain of erucic acid, producing acetyl-CoA and chain-shortened fatty acids that can then be further metabolized in the mitochondria.[5] Studies in rats have shown that diets high in erucic acid can induce peroxisomal β-oxidation, although some research suggests a potential negative modulatory effect on this system with prolonged exposure.[7]

The excessive peroxisomal β-oxidation of erucic acid can lead to a significant increase in cytosolic NADH/NAD+ ratio and the release of free acetate, which is then converted to cytosolic acetyl-CoA.[5][6][8]

Mitochondrial β-Oxidation

While peroxisomes handle the initial breakdown, the resulting shorter-chain fatty acids are subsequently oxidized in the mitochondria. However, erucic acid metabolism in peroxisomes can indirectly suppress mitochondrial fatty acid oxidation.[5][6][8] The increased cytosolic acetyl-CoA from peroxisomal oxidation stimulates the production of malonyl-CoA.[5][6][8] Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[5][9][10] This inhibition of mitochondrial fatty acid uptake can lead to an accumulation of lipids in the liver, a condition known as hepatic steatosis.[5][6][8]

Some studies have also suggested that erucylcarnitine, a metabolite of erucic acid, can directly inhibit the mitochondrial oxidation of other fatty acids.[11]

Key Signaling Pathways Influenced by Erucic Acid Metabolism

The metabolic shifts induced by erucic acid are mediated by several key signaling pathways that regulate lipid homeostasis.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism, particularly in inducing the expression of genes involved in fatty acid oxidation. Erucic acid is considered a potential endogenous ligand for PPARα.[5] Diets rich in erucic acid have been shown to activate PPARα, leading to the upregulation of genes involved in peroxisomal β-oxidation.[5]

AMP-Activated Protein Kinase (AMPK)

AMPK is a critical energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like fatty acid synthesis.[12][13] While direct studies on this compound's effect on AMPK are lacking, the metabolic consequences of erucic acid metabolism, such as alterations in the AMP/ATP ratio, could potentially influence AMPK activity.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids.[14][15][16][17][18] The accumulation of intracellular lipids, a consequence of inhibited mitochondrial β-oxidation by erucic acid metabolism, can influence SREBP activity, creating a complex feedback loop in lipid homeostasis.

Quantitative Data on the Effects of Erucic Acid

The following tables summarize quantitative findings from studies on the metabolic effects of erucic acid. It is important to note that these studies were conducted with erucic acid or high-erucic acid oils, and the effects are attributed to erucic acid.

| Parameter | Animal Model | Treatment | Duration | Key Findings | Reference |

| Peroxisomal β-oxidation | Male Rats | 30 cal% high-erucic acid rapeseed oil diet | 4 weeks | Transient, small increase after ~1 week, followed by a decrease. | [7] |

| Mitochondrial Fatty Acid Oxidation | Male Sprague-Dawley Rats | High-erucic-acid rapeseed oil diet | Chronic | Diminished mitochondrial fatty acid oxidation. | [5][6][8] |

| Hepatic Lipid Accumulation | Male Sprague-Dawley Rats | High-erucic-acid rapeseed oil diet | Chronic | Caused hepatic steatosis. | [5][6][8] |

| Gene Expression (Peroxisomal β-oxidation) | Male Sprague-Dawley Rats | High-erucic-acid rapeseed oil diet | Not specified | Upregulation of genes involved in peroxisomal β-oxidation. | [5] |

Experimental Protocols

Extraction of Lipids and Conversion to Fatty Acid Methyl Esters (FAMEs)

This protocol is essential for analyzing the fatty acid composition of tissues or cells after treatment with this compound.

Objective: To simultaneously extract total fatty acids and convert them to FAMEs for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Methanol, Chloroform, n-Hexane

-

Butylated hydroxytoluene (BHT)

-

Formic acid

-

Potassium chloride (KCl), Sodium chloride (NaCl)

-

Internal standard (e.g., Pentadecanoic acid)

-

3M Methanolic hydrogen chloride

-

Glass tubes with phenolic caps

-

Vortexer, Centrifuge, Water bath, Nitrogen evaporator

Procedure:

-

Lipid Extraction:

-

Homogenize 10-50 mg of tissue or cells.

-

Add an extraction solvent of 2:1 chloroform/methanol containing 0.01% (w/v) BHT, 1% (v/v) formic acid, and an internal standard.

-

Vortex thoroughly and add 0.88% KCl solution.

-

Centrifuge to separate the phases. The lower chloroform/methanol layer contains the lipids.

-

Transfer the lower layer to a clean glass tube and dry under a stream of nitrogen.[19]

-

-

Trans-esterification:

-

To the dried lipid extract, add 1M methanolic HCl.

-

Heat at 80°C for 1 hour.

-

Cool to room temperature.

-

Add hexane and 0.9% NaCl solution, then vortex.

-

Centrifuge to separate the phases.

-

The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.[19]

-

In Vitro Assay for Fatty Acid Oxidation in Cultured Cells

This protocol can be adapted to study the effect of this compound on fatty acid oxidation in a controlled cellular environment.

Objective: To measure the rate of fatty acid oxidation in cultured cells treated with this compound.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

This compound solution

-

Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)

-

Cell culture medium

-

Scintillation counter and vials

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture dishes and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified period.

-

-

Fatty Acid Oxidation Assay:

-

Incubate the treated cells with medium containing a known concentration of radiolabeled fatty acid complexed to albumin.

-

After incubation, collect the medium to measure the production of radiolabeled CO2 (complete oxidation) and acid-soluble metabolites (incomplete oxidation).

-

Lyse the cells to determine the amount of radiolabeled fatty acid incorporated into cellular lipids.

-

Quantify the radioactivity using a scintillation counter.

-

Signaling and Metabolic Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways affected by erucic acid, the active metabolite of this compound.

Caption: Metabolic fate of this compound and its impact on fatty acid oxidation.

Caption: Activation of PPARα signaling by erucic acid.

Conclusion

This compound, through its conversion to erucic acid, exerts a significant influence on fatty acid metabolism. Its primary metabolism via peroxisomal β-oxidation and the subsequent impact on mitochondrial function highlight a crucial interplay between these two organelles in handling very-long-chain fatty acids. The activation of PPARα and the indirect inhibition of CPT-I via malonyl-CoA are key molecular events that mediate the metabolic reprogramming induced by erucic acid. While the direct effects of this compound require further investigation, the wealth of data on erucic acid provides a strong foundation for understanding its physiological and pathological roles. This guide provides researchers and drug development professionals with a detailed overview of the current understanding of this compound's role in fatty acid metabolism, emphasizing the need for further research to delineate the specific actions of the esterified form.

References

- 1. This compound | C23H44O2 | CID 5364423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1120-34-9 CAS MSDS (ERUCIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ez.restek.com [ez.restek.com]

- 4. Erucic acid - Wikipedia [en.wikipedia.org]

- 5. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for a negative modulating effect of erucic acid on the peroxisomal beta-oxidation enzyme system and biogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of carnitine palmitoyltransferase I by hepatocyte swelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frequent Modulation of the Sterol Regulatory Element Binding Protein (SREBP) by Chemical Exposure in the Livers of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sterol regulatory element-binding proteins induce an entire pathway of cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 19. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

Methodological & Application

Application Note: Quantitative Analysis of Methyl Erucate in Edible Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of Methyl erucate in edible oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, the methyl ester of erucic acid, is a significant long-chain monounsaturated fatty acid found in certain vegetable oils, such as rapeseed and mustard oil.[1] Accurate quantification is crucial for quality control in the food industry and for research in lipid metabolism and its potential physiological effects. The described protocol covers sample preparation through transesterification, optimized GC-MS instrumental parameters, and data analysis procedures to ensure accurate and reproducible results.

Introduction

Experimental Protocols

Sample Preparation: Transesterification of Edible Oil

This protocol is adapted from standard methods for the preparation of fatty acid methyl esters from edible oils.[5][8]

Materials:

-

Edible oil sample (e.g., rapeseed oil, mustard oil)

-

Hexane (GC grade)

-

2M Methanolic Potassium Hydroxide (KOH)

-

Sodium sulfate (anhydrous)

-

15 mL glass tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

2 mL GC autosampler vials with caps

Procedure:

-

Accurately weigh approximately 100 mg of the oil sample into a 15 mL glass tube.

-

Add 2 mL of hexane to the tube and vortex thoroughly to dissolve the oil.

-

Add 0.25 mL of 2M methanolic KOH solution.[8]

-

Cap the tube tightly and vortex vigorously for 1 minute to facilitate the transesterification reaction.

-

Allow the mixture to stand for 10 minutes to ensure complete phase separation. A clear upper hexane layer containing the FAMEs and a lower glycerol/methanol layer will be observed.

-

Carefully transfer the upper hexane layer to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract into a 2 mL GC autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific GC-MS system and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| GC Column | HP-INNOWAX capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent polar column suitable for FAME analysis.[2] |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Split (Split ratio 50:1) |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 minutes. |

| MS Transfer Line Temp. | 250°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 40-450 |

| Solvent Delay | 4 minutes |

Data Presentation

The identification of this compound is confirmed by its retention time and the fragmentation pattern of its mass spectrum. Quantification is achieved by creating a calibration curve using certified reference standards of this compound.

Quantitative Data for this compound

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Linear Range (µg/mL) | LOD (µg/mL) |

| This compound | ~25.5 | 352.3[9] | 55, 69, 83, 97, 264, 321, 352 | 0.5 - 100 | 0.15 |

Note: Retention time is approximate and can vary depending on the specific instrument and conditions.

Mass Spectrum of this compound

The mass spectrum of this compound is characterized by its molecular ion peak at m/z 352.[9] The fragmentation pattern includes characteristic clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH2-) groups from the alkyl chain.[10] Key fragment ions are useful for confirmation.[11][12]

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Biosynthesis Pathway of Erucic Acid

Caption: Simplified biosynthesis pathway of Erucic Acid.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound in edible oils. The sample preparation protocol is straightforward and effective, and the instrumental parameters are optimized for the analysis of FAMEs. This method is suitable for high-throughput screening and quality control in the food industry, as well as for academic research into lipidomics and fatty acid metabolism.

References

- 1. Erucic acid - Wikipedia [en.wikipedia.org]

- 2. - MedCrave online [medcraveonline.com]

- 3. shimadzu.com [shimadzu.com]

- 4. gcms.cz [gcms.cz]

- 5. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]

- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. gcms.cz [gcms.cz]

- 9. 13-Docosenoic acid, methyl ester, (Z)- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C23H44O2 | CID 5364423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ez.restek.com [ez.restek.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Methyl Erucate

Introduction

Methyl erucate, the methyl ester of erucic acid, is a long-chain monounsaturated fatty acid of significant interest in the food, chemical, and pharmaceutical industries. Accurate and reliable quantification of this compound is crucial for quality control, product formulation, and research purposes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust and sensitive method for the analysis of fatty acid methyl esters (FAMEs), including this compound. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes a C18 stationary phase to separate FAMEs based on their hydrophobicity. An isocratic mobile phase of acetonitrile allows for the elution of the compounds, which are then detected by a UV detector at a low wavelength (205 nm), where the ester functional group exhibits absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Experimental Protocols

1. Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Oil/Fat Matrix)

-

Transesterification: To a known amount of the oil or fat sample (e.g., 100 mg), add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

-

Reaction: Seal the reaction vessel and heat at 60°C for 2 hours to convert the triglycerides to FAMEs.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the mixture. Vortex thoroughly and allow the layers to separate.

-

Isolation: Carefully collect the upper hexane layer, which contains the FAMEs.

-

Dilution: Dilute the hexane extract with acetonitrile to a concentration within the linear range of the calibration curve.

-

Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Shim-Pack VP-ODS) |

| Particle Size: 5 µm | |

| Dimensions: 250 mm x 4.6 mm | |

| Mobile Phase | Isocratic: 100% Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 205 nm |

| Run Time | Approximately 35 minutes |

Data Presentation

Table 1: Summary of Quantitative Data for FAMEs Analysis by HPLC-UV

| Parameter | Result |

| Linearity (r²) | > 0.99[1][2] |

| Repeatability (%RSD) | < 3%[1][2] |

| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/mL range |

| Limit of Quantification (LOQ) | Analyte dependent, typically in the mid-to-high µg/mL range |

| Retention Time | Dependent on the specific FAME and exact chromatographic conditions |

Note: The quantitative data presented is based on a validated method for a mixture of fatty acid methyl esters and is representative of the expected performance for this compound under similar conditions.[1][2]

Mandatory Visualization

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Use of Methyl Erucate as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing methyl erucate as a reference standard in chromatographic analyses, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended to aid in the quantification of fatty acids and related compounds in various matrices.

Introduction

This compound (the methyl ester of erucic acid, C22:1n-9) is a long-chain monounsaturated fatty acid methyl ester (FAME). Due to its high purity and stability, it serves as an excellent reference standard in chromatographic methods for the identification and quantification of fatty acids. Its primary application is in the analysis of oils, fats, and other lipid-containing samples where the fatty acid profile is of interest. These analyses are critical in food science, nutrition, biofuel development, and pharmaceutical research.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Methyl (Z)-docos-13-enoate |

| Synonyms | Erucic acid methyl ester, Methyl cis-13-docosenoate |

| CAS Number | 1120-34-9 |

| Molecular Formula | C₂₃H₄₄O₂ |

| Molecular Weight | 352.61 g/mol |

| Appearance | Colorless liquid |

| Purity (typical) | ≥99% |

Section I: Gas Chromatography (GC) Applications

Gas chromatography is the most common technique for the analysis of FAMEs. This compound is frequently used as an external or internal standard for the quantification of other fatty acids.

Quantitative Data Summary for GC Analysis

The following tables summarize typical performance data for the GC analysis of FAMEs, using this compound as a reference. The data is compiled from various sources and represents expected values under optimized conditions.

Table 2.1.1: GC Retention Data for this compound on Common Capillary Columns

| GC Column (Stationary Phase) | Dimensions | Example Temperature Program | Carrier Gas | Approximate Retention Time (min) |

| SP™-2560 (biscyanopropyl polysiloxane) | 100 m x 0.25 mm ID, 0.20 µm film | 100°C (4 min), then 3°C/min to 240°C, hold 15 min | Helium | ~45-50 |

| DB-WAX (polyethylene glycol) | 30 m x 0.25 mm ID, 0.25 µm film | 150°C (1 min), then 10°C/min to 250°C, hold 14 min[1] | Helium | ~15-20 |

| DEGS (diethylene glycol succinate) | 0.9 m x 1/8" OD (packed) | Isothermal at 190°C | Helium | ~17 (as per AOCS Method Ce 4-95 for methyl tetracosanoate, similar elution expected)[2] |

Table 2.1.2: Method Validation Parameters for GC-FID Quantification of FAMEs

Data presented here are representative for FAMEs and can be expected for a validated method using this compound.

| Parameter | Typical Value |